REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:10])[CH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]1[OH:9].[Br:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].CN(C)C=O>CC1C=CC(C)=CC=1>[Br-:11].[OH:9][CH:4]1[CH2:5][CH2:6][CH2:7][CH2:8][CH:3]1[N+:2]([CH3:10])([CH3:1])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19] |f:4.5|
|
Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
|
CN(C1C(CCCC1)O)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCCCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CC=1C=CC(=CC1)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
was heated in a glass pressure bottle at about 95° for 16 hours
|
Duration
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16 h
|
Type
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CONCENTRATION
|
Details
|
the solution was concentrated at 60°
|
Type
|
CUSTOM
|
Details
|
a film evaporator
|
Type
|
CUSTOM
|
Details
|
to remove dimethylformamide as its azeotrope with xylene
|
Type
|
ADDITION
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Details
|
A second 25 ml portion of p-xylene was added
|
Type
|
DISTILLATION
|
Details
|
the azeotrope distilled until the residue
|
Type
|
DISSOLUTION
|
Details
|
This residue was dissolved in water
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution was extracted five times with diethyl ether
|
Type
|
CONCENTRATION
|
Details
|
The aqueous solution was then concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
[Br-].OC1C(CCCC1)[N+](CCCCCCCC)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |